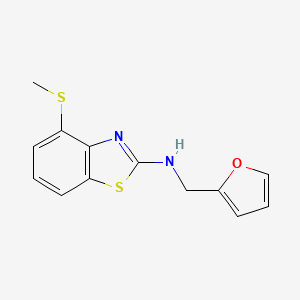

N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine

CAS No.: 1350989-12-6

Cat. No.: VC2855727

Molecular Formula: C13H12N2OS2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350989-12-6 |

|---|---|

| Molecular Formula | C13H12N2OS2 |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C13H12N2OS2/c1-17-10-5-2-6-11-12(10)15-13(18-11)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15) |

| Standard InChI Key | CIWKTEJZACPGSJ-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CO3 |

| Canonical SMILES | CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CO3 |

Introduction

Chemical Identity and Structure

Basic Identification

N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine possesses unique structural characteristics that contribute to its chemical and biological properties. The compound's identification details are summarized in Table 1.

| Parameter | Value |

|---|---|

| CAS No. | 1350989-12-6 |

| Molecular Formula | C₁₃H₁₂N₂OS₂ |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |

| Standard InChIKey | CIWKTEJZACPGSJ-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CO3 |

Table 1: Chemical identity parameters of N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine

Structural Features

The compound incorporates several key structural elements:

-

A benzothiazole core structure, which consists of a benzene ring fused to a thiazole ring

-

A methylthio (SCH₃) substituent at the 4-position of the benzothiazole system

-

A 2-furylmethyl group attached to the 2-amino position of the benzothiazole

-

An amine linkage connecting the furylmethyl group to the benzothiazole core

These structural features contribute to the compound's chemical reactivity, physical properties, and potential biological activities.

Chemical Properties and Synthesis

Physical and Chemical Properties

While specific experimental data for N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine is limited in the available literature, its properties can be inferred from its chemical structure and related benzothiazole derivatives. The compound likely exists as a crystalline solid at room temperature with limited water solubility due to its predominantly hydrophobic nature.

Synthesis Routes

The synthesis of N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine typically involves the reaction between 4-(methylthio)-1,3-benzothiazol-2-amine and 2-furylmethyl chloride under controlled conditions. The general synthetic pathway might proceed as follows:

-

Preparation of the 4-(methylthio)-1,3-benzothiazol-2-amine starting material

-

Alkylation of the primary amine with 2-furylmethyl chloride in the presence of a suitable base

-

Purification and isolation of the final product

This synthetic approach is consistent with established methods for preparing benzothiazole derivatives with various substituents. The reaction conditions typically require:

-

A base such as potassium carbonate or triethylamine

-

A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile

-

Moderate heating (50-80°C) for several hours to facilitate complete conversion

Biological Activities of Benzothiazole Derivatives

Neurological Applications

Benzothiazole derivatives have shown promise in treating neurological conditions, particularly those related to histamine-3 (H3) receptor modulation . H3 receptors have been linked to:

-

Memory and cognition processes

-

Neurological disorders

-

Cardiovascular function

The structural features of N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine, particularly the benzothiazole core and the furan moiety, could potentially confer activity at H3 receptors, though specific studies would be required to confirm this hypothesis.

Interaction with Amyloid Fibrils

Certain benzothiazole derivatives, especially those containing the 2-(4-aminophenyl)benzothiazolyl scaffold, demonstrate high interaction ability with amyloid fibrils . This property has led to the development of benzothiazole-decorated nanovesicles that effectively inhibit Aβ1–42 fibril formation, showing potential in Alzheimer's disease research .

Structure-Activity Relationships

Comparison with Related Compounds

Table 2 compares N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine with structurally related benzothiazole derivatives.

Table 2: Comparison of N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine with related derivatives

Analytical Characterization

Spectroscopic Analysis

While specific spectroscopic data for N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine is limited in the available literature, its expected spectroscopic profile based on structural elements would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H-NMR signals would include:

-

A singlet around δ 2.5 ppm for the methylthio group (CH₃-S)

-

Complex aromatic signals between δ 6.5-8.0 ppm for the benzothiazole and furan ring protons

-

A singlet around δ 4.5 ppm for the methylene group (-CH₂-) connecting the furan ring to the amine

-

A broad singlet around δ 5.0-6.0 ppm for the NH proton

Infrared (IR) Spectroscopy

Characteristic absorption bands would likely include:

-

N-H stretching (3300-3500 cm⁻¹)

-

C-H stretching (2850-3000 cm⁻¹)

-

C=N stretching (1620-1640 cm⁻¹)

-

C-S stretching (600-800 cm⁻¹)

-

Furan ring vibrations (1010-1020 cm⁻¹ and 1500-1600 cm⁻¹)

Mass Spectrometry

Expected mass spectrometric fragmentation patterns would likely show:

-

Molecular ion peak at m/z 276 (M⁺)

-

Fragment peaks corresponding to loss of the methylthio group (M⁺-47)

-

Fragmentation of the furylmethyl group

-

Characteristic benzothiazole core fragments

Applications and Future Research Directions

Future Research Directions

Future research on N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine might focus on:

-

Comprehensive Biological Screening: Systematic evaluation of its activity against various biological targets, including cancer cell lines, microbial pathogens, and neurological receptors.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of structural analogs to identify optimal substitution patterns for specific biological activities.

-

Metabolism and Pharmacokinetic Studies: Investigation of its metabolic fate and pharmacokinetic properties, given the importance of metabolism in the activity of related benzothiazoles .

-

Computational Studies: Molecular modeling to predict potential binding modes and interactions with biological targets, guiding future optimization efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume